molecular formula C7H2ClF3O2 B14868950 4-Chloro-2,3,6-trifluorobenzoic acid

4-Chloro-2,3,6-trifluorobenzoic acid

Cat. No.: B14868950
M. Wt: 210.54 g/mol
InChI Key: BSBBJOONEAYYAY-UHFFFAOYSA-N
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Description

4-Chloro-2,3,6-trifluorobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3,6-trifluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the fluorination of 4-chlorobenzoic acid using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst like antimony pentachloride to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available precursors. For example, the chlorination of 2,3,6-trifluorotoluene followed by oxidation can yield the desired benzoic acid derivative. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3,6-trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, such as perfluorinated carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can introduce nitro or sulfonic groups into the benzene ring.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and other functionalized aromatic compounds.

Scientific Research Applications

4-Chloro-2,3,6-trifluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,6-trifluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of halogen atoms can enhance the compound’s binding affinity to target molecules, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

  • 3-Chloro-2,4,6-trifluorobenzoic acid
  • 4-Chloro-2,3,5-trifluorobenzoic acid
  • 2,3,6-Trifluorobenzoic acid
  • 2,4,6-Trifluorobenzoic acid

Comparison: 4-Chloro-2,3,6-trifluorobenzoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring. This arrangement influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-chloro-2,3,6-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O2/c8-2-1-3(9)4(7(12)13)6(11)5(2)10/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBBJOONEAYYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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